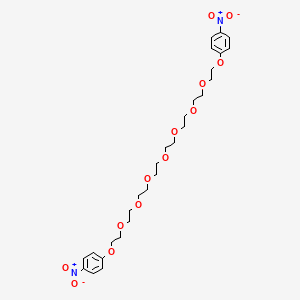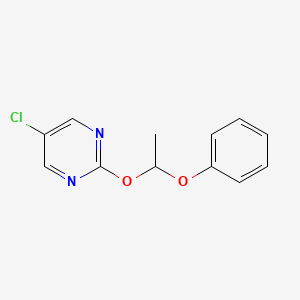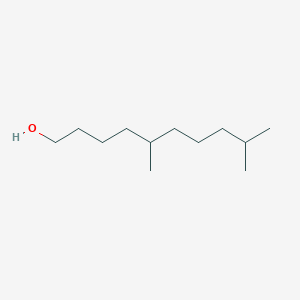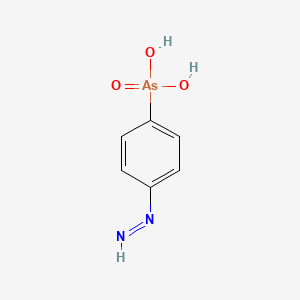
Arsonic acid, (4-diazenylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arsonic acid, (4-diazenylphenyl)-, also known as (4-diazenylphenyl)arsonic acid, is an organoarsenic compound. It is characterized by the presence of an arsonic acid group attached to a phenyl ring substituted with a diazenyl group. This compound is part of a broader class of arsonic acids, which are known for their applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of arsonic acids, including (4-diazenylphenyl)arsonic acid, typically involves the Bart reaction. This reaction involves the interaction of a diazonium salt with an inorganic arsenic compound . The general reaction scheme is as follows:
- Formation of the diazonium salt from an aromatic amine.
- Reaction of the diazonium salt with an arsenic compound, such as sodium arsenite, under controlled conditions to yield the arsonic acid.
Industrial Production Methods
Industrial production of arsonic acids may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, pH, and reagent concentrations, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Arsonic acid, (4-diazenylphenyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic (V) oxides.
Reduction: Reduction reactions can convert the arsonic acid group to arsenic (III) compounds.
Substitution: The diazenyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include arsenic oxides, reduced arsenic compounds, and substituted arsonic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Arsonic acid, (4-diazenylphenyl)-, has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of parasitic infections.
Industry: Utilized in the production of pesticides and herbicides due to its arsenic content.
Mechanism of Action
The mechanism of action of arsonic acid, (4-diazenylphenyl)-, involves its interaction with biological molecules. The compound can bind to thiol groups in proteins, disrupting their function. This interaction can lead to the inhibition of enzyme activity and other cellular processes. The molecular targets and pathways involved include enzymes with active thiol groups and other proteins essential for cellular function .
Comparison with Similar Compounds
Similar Compounds
Arsanilic acid: An amino derivative of phenylarsonic acid, used in veterinary medicine.
Roxarsone: A nitrophenyl arsonic acid used as a feed additive.
Nitarsone: Another nitrophenyl arsonic acid with similar applications.
Carbarsone: A phenylurea derivative used in veterinary medicine.
Uniqueness
Arsonic acid, (4-diazenylphenyl)-, is unique due to the presence of the diazenyl group, which imparts distinct chemical properties and reactivity compared to other arsonic acids. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
84288-82-4 |
|---|---|
Molecular Formula |
C6H7AsN2O3 |
Molecular Weight |
230.05 g/mol |
IUPAC Name |
(4-diazenylphenyl)arsonic acid |
InChI |
InChI=1S/C6H7AsN2O3/c8-9-6-3-1-5(2-4-6)7(10,11)12/h1-4,8H,(H2,10,11,12) |
InChI Key |
VCERAMMBRIAVHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=N)[As](=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Oxo-3-(2-{4-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]phenyl}hydrazinylidene)cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14419851.png)
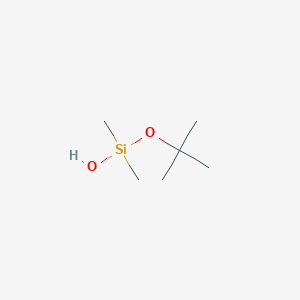
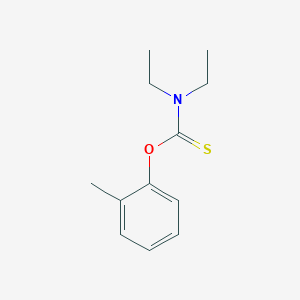

![3,5-Dichloro-N-[(pyridin-4-yl)methyl]benzamide](/img/structure/B14419896.png)
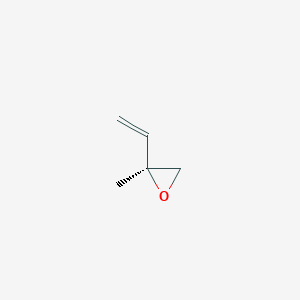
![1-[Bis(benzylsulfanyl)methyl]-4-(trichloromethyl)benzene](/img/structure/B14419905.png)

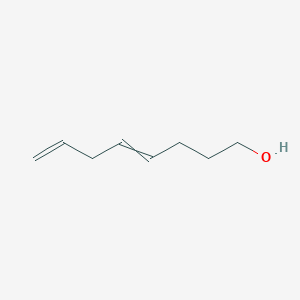
![1-[Diisocyanato(phenyl)silyl]-3-[2-[[diisocyanato(phenyl)silyl]carbamoylamino]ethyl]urea](/img/structure/B14419919.png)
![1-[(Naphthalen-1-yl)methyl]-5-oxo-L-proline](/img/structure/B14419921.png)
